![molecular formula C18H11NO2 B3734236 6-amino-5,11-tetracenedione](/img/structure/B3734236.png)
6-amino-5,11-tetracenedione
Overview
Description
6-amino-5,11-tetracenedione (also known as Amino-TCD or 5,11-diaminoanthraquinone) is a synthetic compound that has been widely used in scientific research. It is a member of the anthraquinone family of compounds and is known for its unique chemical properties. Amino-TCD has been used in a variety of applications, including as a fluorescent dye, in the synthesis of organic materials, and in the study of biological systems.
Mechanism of Action
The mechanism of action of Amino-TCD is not fully understood, but it is believed to interact with biological molecules, including DNA and enzymes. Amino-TCD has been shown to bind to DNA and inhibit the activity of certain enzymes, including topoisomerases and kinases.
Biochemical and Physiological Effects:
Amino-TCD has been shown to have a variety of biochemical and physiological effects. It has been shown to inhibit the growth of cancer cells and to have anti-inflammatory properties. Amino-TCD has also been shown to have antioxidant properties, which may make it useful in the treatment of oxidative stress-related diseases.
Advantages and Limitations for Lab Experiments
Amino-TCD has several advantages for use in lab experiments, including its high fluorescence and its ability to bind to biological molecules. However, it also has several limitations, including its toxicity and the difficulty in synthesizing it in large quantities.
Future Directions
There are several future directions for research on Amino-TCD. One area of research is the development of new synthesis methods that can produce the compound in larger quantities. Another area of research is the study of the mechanism of action of Amino-TCD, particularly its interactions with DNA and enzymes. Finally, there is a need for further research on the potential therapeutic applications of Amino-TCD, particularly in the treatment of cancer and other oxidative stress-related diseases.
In conclusion, Amino-TCD is a unique and versatile compound that has been widely used in scientific research. Its high fluorescence and ability to bind to biological molecules make it a valuable tool in the study of biological systems. Further research on Amino-TCD is needed to fully understand its mechanism of action and potential therapeutic applications.
Scientific Research Applications
Amino-TCD has been widely used in scientific research due to its unique chemical properties. It is a highly fluorescent compound, making it useful as a fluorescent probe in biological systems. Amino-TCD has been used to study a variety of biological processes, including DNA binding and enzyme activity. It has also been used in the synthesis of organic materials, including polymers and liquid crystals.
properties
IUPAC Name |
11-hydroxy-12-iminotetracen-5-one | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H11NO2/c19-16-12-7-3-4-8-13(12)17(20)14-9-10-5-1-2-6-11(10)18(21)15(14)16/h1-9,19,21H | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GLPZNYZTAQBNBH-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C=C3C(=C2O)C(=N)C4=CC=CC=C4C3=O | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H11NO2 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
273.3 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
6-Amino-5,11-naphthacenequinone |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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